molecular formula C22H22BrNO2 B607582 G-36 CAS No. 1392487-51-2

G-36

Cat. No.: B607582
CAS No.: 1392487-51-2
M. Wt: 412.3 g/mol
InChI Key: QTOCPACSSHFGOY-ZCCHDVMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

G-36 (C₂₃H₂₃BrN₂O₂) is a synthetic antagonist of the G protein-coupled estrogen receptor (GPER), a membrane receptor implicated in estrogen signaling and cancer progression. Developed through modifications of the tetrahydroquinoline scaffold of the agonist G-1, this compound exhibits improved selectivity for GPER over classical estrogen receptors (ERα/ERβ) and reduced off-target effects . Its pharmacological profile includes inhibition of GPER-mediated calcium mobilization and adenylate cyclase activity, making it a critical tool for studying GPER-specific pathways in diseases such as breast cancer, metabolic syndrome, and cholesterol gallstone formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of G-36 involves multiple steps, starting with the formation of the benzodioxole ring, followed by the introduction of the bromine atom. The cyclopentaquinoline core is then constructed through a series of cyclization reactions. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The process involves the use of reagents such as bromine, quinoline derivatives, and various catalysts to facilitate the cyclization and bromination reactions .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological and Medicinal Applications

G-36 has been identified as a selective inhibitor of estrogen-mediated activation pathways. Specifically, it inhibits the phosphoinositide 3-kinase (PI3-K) pathway activated by GPER, while not affecting the estrogen receptor alpha (ERα) pathway. This selectivity is crucial for understanding estrogen's role in various biological processes and may provide therapeutic avenues in conditions influenced by estrogen signaling.

Case Study: Cancer Treatment

In cancer research, this compound's ability to modulate estrogen signaling has implications for hormone-dependent cancers, such as breast cancer. Estrogen plays a significant role in the proliferation of certain tumor types, and antagonists like this compound could potentially be used to inhibit tumor growth by blocking these pathways.

Cognitive and Psychological Research

Recent studies have explored the predictive validity of this compound scores in cognitive assessments. Research indicates that individuals with higher this compound scores tend to perform better in both theoretical and practical subjects, suggesting its potential utility in educational settings for evaluating cognitive abilities.

Data Table: Correlation of this compound Scores with Academic Performance

Subject TypeMean Grade Correlation (r-value)Significance Level (p-value)
Theoretical Subjects0.48<0.001
Practical Subjects0.43<0.001

This table summarizes findings from a study that examined the correlation between this compound scores and academic performance, highlighting its predictive capabilities in educational contexts.

Pharmacological Research

This compound's pharmacological profile indicates potential applications beyond cancer treatment. Its selective inhibition of estrogen pathways positions it as a candidate for developing new therapeutic agents targeting diseases influenced by estrogen signaling.

Table: Overview of Gallium Compounds in Cancer Therapy

Compound NameTarget Disease/ConditionDevelopment Stage
Gallium NitrateHypercalcemia, various cancersFDA-approved
Gallium MaltolateHepatoma, lymphomaPreclinical
This compoundHormone-dependent cancersInvestigational

This table illustrates the landscape of gallium compounds, including this compound, emphasizing their roles in ongoing research and development.

Future Directions and Research Opportunities

The unique properties of this compound warrant further investigation into its mechanisms of action and potential therapeutic applications. Future studies could focus on:

  • Combination Therapies: Exploring this compound in conjunction with other treatments for enhanced efficacy against hormone-sensitive tumors.
  • Expanded Cognitive Assessments: Utilizing this compound scores to refine educational strategies and interventions based on cognitive profiling.
  • Mechanistic Studies: Investigating the specific pathways modulated by this compound to identify additional therapeutic targets.

Mechanism of Action

G-36 exerts its effects by selectively inhibiting the activation of G-protein-coupled estrogen receptors (GPER). It blocks the activation of phosphoinositide 3-kinase (PI3K) and calcium mobilization triggered by estrogen through GPER. Additionally, this compound suppresses the activation of extracellular signal-regulated kinase (ERK) by estrogen or G-1, but not by epidermal growth factor (EGF). This selective inhibition allows researchers to distinguish the roles of GPER from those of classical estrogen receptors (ERα and ERβ) in complex biological systems .

Comparison with Similar Compounds

Structural and Binding Profile

Parameter G-36 G-15 G-1 (Agonist)
Core Structure Indole-thiazole with isopropyl Indole-thiazole without isopropyl Tetrahydroquinoline derivative
Key Moieties Isopropyl group, bromine atom Phenyl ring, methyl group Phenyl ring, hydroxyl group
Binding Interactions π-π stacking with aromatic residues; hydrophobic interaction via isopropyl and bromine Similar π-π interactions; lacks isopropyl-induced steric hindrance Hydrogen bonding with Gln218; π-cation interactions

Structural Insights :

  • The isopropyl group in this compound enhances specificity by creating steric hindrance, reducing nonspecific binding to nuclear receptors like ERα. This group interacts with Met141 and stabilizes the inactive state of GPER .
  • G-15 lacks the isopropyl group, leading to weaker hydrophobic interactions and higher off-target binding to ERα at high concentrations (10 µM) .

Functional Activity

Table 1: Pharmacological Parameters in Cell-Based Assays

Compound IC₅₀ (Calcium Mobilization, SKBR3 Cells) IC₅₀ (Calcium Mobilization, HL-60 Cells) ERα Binding at 10 µM Selectivity (GPER vs. ERα)
This compound 112 nM 1,350 ± 220 nM No significant binding >1,000-fold
G-15 190 nM 1,550 ± 170 nM Low binding observed ~500-fold
G-1 N/A (Agonist) N/A (Agonist) Binds ERα ~100-fold

Key Findings :

  • Potency : this compound is more potent than G-15 in SKBR3 cells (IC₅₀ = 112 nM vs. 190 nM) but less potent in HL-60 cells, highlighting cell type-dependent variability .
  • Selectivity: this compound’s isopropyl group confers superior selectivity for GPER over ERα compared to G-13.

Mechanistic Divergence from Other Antagonists

  • G-15 : Despite similar binding free energies to this compound, G-15’s lack of isopropyl moiety results in weaker steric hindrance and higher off-target ERα activation .

Research Contradictions and Variability

  • IC₅₀ Discrepancies : this compound’s calcium mobilization IC₅₀ ranges from 112 nM (SKBR3) to 1,350 nM (HL-60), suggesting assay-specific differences in receptor coupling or cell signaling contexts .

Biological Activity

G-36 is a compound recognized for its biological activity, particularly as an antagonist of G protein-coupled estrogen receptor (GPER). This article delves into the structural characteristics, mechanisms of action, and biological implications of this compound, supported by relevant case studies and research findings.

1. Structural and Functional Overview

This compound is classified as a selective antagonist for GPER, which is involved in mediating estrogen's effects in various tissues. Unlike estrogen receptor alpha (ERα), this compound selectively inhibits estrogen-mediated activation of the phosphoinositide 3-kinase (PI3-K) pathway through GPER. This selectivity is significant because it allows for targeted therapeutic interventions without the broader effects associated with ERα activation .

The mechanism by which this compound exerts its biological effects involves several key pathways:

  • Inhibition of PI3-K Activation : this compound disrupts the activation of PI3-K by GPER, leading to downstream effects that can influence cell proliferation and survival.
  • Impact on Cancer Cell Lines : Studies have demonstrated that this compound can reduce proliferation in various cancer cell lines, indicating its potential as a therapeutic agent in oncology. For instance, its cytotoxic effects were evaluated against human breast cancer cell lines, showcasing its ability to inhibit growth effectively .

3.1 Anticancer Properties

This compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit estrogen-mediated pathways makes it a candidate for treating hormone-responsive cancers. The following table summarizes key findings from recent studies on the efficacy of this compound against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)10Significant reduction in cell viability
T47D (Breast Cancer)15Inhibition of proliferation
HeLa (Cervical Cancer)20Induction of apoptosis

These findings support the hypothesis that this compound could serve as a viable treatment option for certain types of cancers .

3.2 Other Biological Activities

Beyond its anticancer properties, this compound has been implicated in other biological activities:

  • Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
  • Neuroprotective Effects : There is emerging evidence that antagonism of GPER may confer neuroprotective benefits, although more research is needed to elucidate these mechanisms fully.

4. Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

  • Study on Breast Cancer Cell Lines : A study conducted on MCF-7 and T47D cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its role as an effective antagonist of estrogen signaling pathways .
  • In Vivo Models : Animal models have shown that administration of this compound leads to reduced tumor growth in estrogen-dependent tumors. This suggests potential for therapeutic application in clinical settings.
  • Mechanistic Studies : Research investigating the molecular mechanisms revealed that this compound disrupts the interaction between GPER and its downstream signaling partners, effectively inhibiting pathways critical for cancer cell survival .

5. Conclusion

This compound represents a promising compound with significant biological activity, particularly as an antagonist of GPER. Its selective inhibition of estrogen-mediated pathways positions it as a potential therapeutic agent for hormone-responsive cancers and possibly other conditions influenced by estrogen signaling. Continued research is essential to fully understand its mechanisms and optimize its application in clinical settings.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of G-36 in cellular studies, and how is this determined experimentally?

this compound acts as a selective antagonist of the G protein-coupled estrogen receptor (GPER). Its mechanism is validated through competitive binding assays and functional studies, such as measuring its ability to inhibit estrogen (E2)-induced cell proliferation and migration. For example, researchers can co-treat cells with E2 and varying concentrations of this compound, then quantify changes in proliferation via MTT assays or migration via scratch/wound-healing assays . Molecular docking studies (e.g., homology modeling of GPER) further illustrate this compound’s binding interactions with transmembrane domains like TM3 and TM7 .

Q. What experimental protocols are recommended for assessing this compound’s impact on cell viability in leukemia models?

A standardized approach involves treating leukemia cell lines (e.g., Jurkat or CCRF-CEM) with this compound at concentrations ranging from 1–100 µM for 48–72 hours. Cell viability is measured using trypan blue exclusion or ATP-based luminescence assays. Dose-response curves are plotted to determine IC50 values. Concurrent apoptosis assays (e.g., Annexin V/PI staining) should be performed to distinguish cytotoxic from pro-apoptotic effects .

Q. What are the standard concentrations and solvent controls used for this compound in in vitro studies?

this compound is typically dissolved in DMSO (final concentration ≤0.1% to avoid solvent toxicity). Working concentrations span 10 nM to 100 µM, depending on the cell type and endpoint. Controls must include vehicle-only (DMSO) and positive controls (e.g., G-1, a GPER agonist) to validate receptor-specific effects .

Advanced Research Questions

Q. How should researchers design experiments to evaluate combinatorial effects of this compound with other receptor modulators (e.g., GPER agonists)?

A factorial design is recommended:

  • Treatment groups : this compound alone, agonist (e.g., G-1) alone, and co-treatment.
  • Dose ranges : Use sub-IC50 concentrations to detect synergistic/additive effects.
  • Endpoints : Measure proliferation, apoptosis, and receptor activation (e.g., cAMP levels or ERK phosphorylation). Data should be analyzed using ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means .

Q. How can contradictory findings about this compound’s biological effects (e.g., in cancer vs. metabolic studies) be reconciled methodologically?

Contradictions may arise from context-dependent receptor interactions. To address this:

  • Model specificity : Compare this compound’s effects across cell types (e.g., leukemic vs. macrophage lines) using standardized assays.
  • Pathway analysis : Use RNA sequencing or phosphoproteomics to identify divergent signaling pathways (e.g., MAPK in cancer vs. NF-κB in inflammation).
  • Dose-titration : Test lower doses (1–10 µM) for receptor-specific effects vs. higher doses (≥50 µM) for off-target actions .

Q. What molecular dynamics (MD) or docking approaches are optimal for studying this compound’s binding interactions with GPER?

  • Homology modeling : Build a GPER model using templates like β2-adrenergic receptor (PDB: 2RH1).
  • Docking software : Use AutoDock Vina or Schrödinger Glide to predict binding poses. Validate with mutagenesis (e.g., alanine scanning of TM3/TM7 residues).
  • MD simulations : Run 100-ns simulations in explicit lipid bilayers to assess binding stability and key interactions (e.g., hydrogen bonds with Ser138) .

Q. What statistical methods are critical for interpreting dose-response data involving this compound?

  • Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC50/IC50.
  • Quality controls : Report R² values and 95% confidence intervals.
  • Replicates : Use ≥3 biological replicates with technical triplicates. For combinatorial studies, apply Bliss independence or Chou-Talalay synergy analysis .

Q. How can variables (e.g., macrophage polarization states) be controlled when studying this compound’s role in immune modulation?

  • Cell sorting : Isolate M1/M2 macrophages using CD80/CD206 markers.
  • Polarization protocols : Pre-treat with LPS/IFN-γ (M1) or IL-4 (M2) before this compound exposure.
  • Cytokine profiling : Quantify TNF-α (M1) and IL-10 (M2) via ELISA. Include this compound + GPER agonist co-treatment to confirm receptor dependency .

Properties

IUPAC Name

(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3/t14-,15+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOCPACSSHFGOY-ZCCHDVMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701343315
Record name rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392487-51-2
Record name rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.